

An In-depth Technical Guide to the ^1H NMR Spectrum of 1-Bromoundecane

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Compound of Interest

Compound Name: 1-Bromoundecane

Cat. No.: B050512

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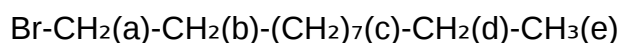
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **1-bromoundecane**. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and experimental workflow to aid in understanding.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **1-bromoundecane** is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the limited public availability of the specific spectrum for **1-bromoundecane**, the following data is a well-founded prediction based on the known spectra of homologous 1-bromoalkanes, such as 1-bromodecane and 1-bromobutane. The chemical shifts for protons on the alkyl chain far from the influence of the bromine atom are expected to be very similar.

The structure and proton assignments for **1-bromoundecane** are as follows:



Signal Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Ha (-CH ₂ Br)	3.40	Triplet (t)	2H
Hb (-CH ₂ CH ₂ Br)	1.85	Quintet (quin)	2H
Hc (-CH ₂) ₇ -)	1.26	Broad Multiplet (m)	14H
Hd (-CH ₂ CH ₃)	1.26	Multiplet (m)	2H
He (-CH ₃)	0.88	Triplet (t)	3H

Structural and Relational Diagrams

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for an NMR experiment.

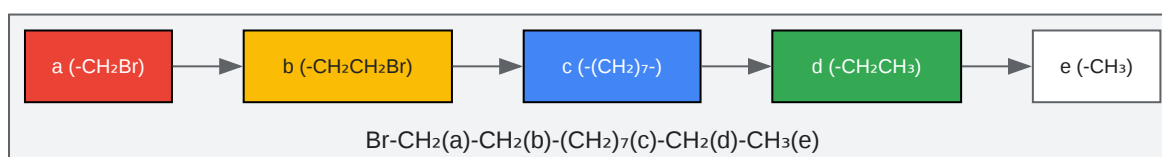


Figure 1: Molecular Structure and Proton Assignments of 1-Bromoundecane

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Caption: Figure 1: Molecular Structure and Proton Assignments of **1-Bromoundecane**.

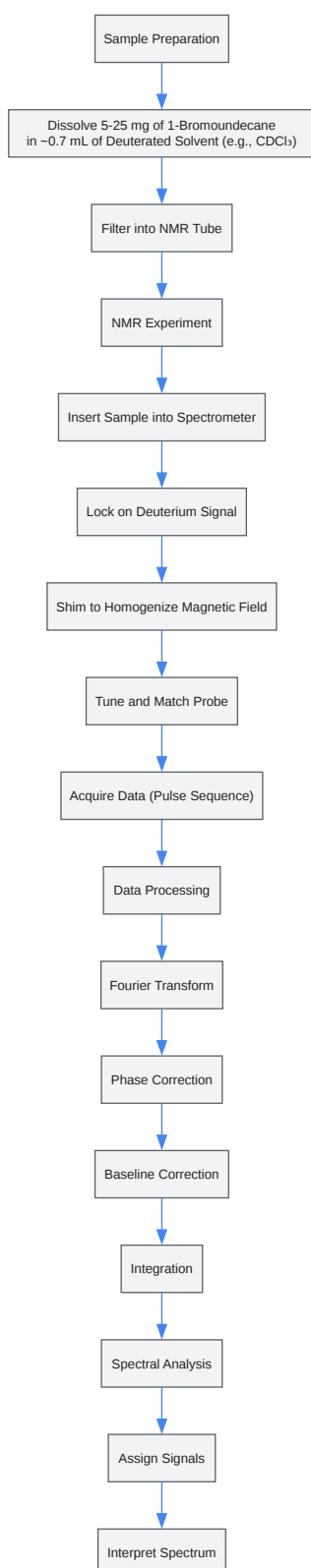


Figure 2: Experimental Workflow for ^1H NMR Spectroscopy

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Caption: Figure 2: Experimental Workflow for ^1H NMR Spectroscopy.

Experimental Protocol

The following is a detailed methodology for obtaining the ^1H NMR spectrum of **1-bromoundecane**.

Materials

- **1-Bromoundecane** (5-25 mg)
- Deuterated chloroform (CDCl_3 , 99.8% D)
- NMR tube (5 mm diameter, high precision)
- Pasteur pipette
- Glass wool
- Vial
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 5-25 mg of **1-bromoundecane** into a clean, dry vial.
- **Dissolution:** Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial. Swirl the vial gently to ensure the complete dissolution of the sample. CDCl_3 is a suitable solvent as **1-bromoundecane** is a nonpolar organic compound.
- **Filtration:** Place a small plug of glass wool into a Pasteur pipette. Filter the solution from the vial through the glass wool directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

- **Sample Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 solvent. This compensates for any magnetic field drift during the experiment.
- **Shimming:** The magnetic field is shimmed to achieve maximum homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.
- **Tuning and Matching:** The NMR probe is tuned to the ^1H frequency and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
- **Acquisition Parameters:** Set the appropriate acquisition parameters for a standard ^1H NMR experiment. Typical parameters include:
 - Pulse Angle: 90°
 - Spectral Width: 15-20 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (to improve signal-to-noise ratio)
- **Data Acquisition:** Initiate the acquisition of the Free Induction Decay (FID) signal.

Data Processing

- **Fourier Transform:** The acquired FID is converted from the time domain to the frequency domain via a Fourier transform to generate the NMR spectrum.
- **Phase Correction:** The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

- **Baseline Correction:** A baseline correction is applied to obtain a flat baseline across the spectrum.
- **Referencing:** The chemical shift scale is referenced. The residual non-deuterated chloroform (CHCl_3) signal at 7.26 ppm can be used as an internal reference.
- **Integration:** The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
- **Peak Picking and Analysis:** The chemical shift of each peak is determined, and the multiplicity (singlet, doublet, triplet, etc.) is identified to deduce the number of neighboring protons.
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